1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol
Description
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl3N2O/c25-20-8-4-18(5-9-20)24(30,19-6-10-21(26)11-7-19)17-28-12-14-29(15-13-28)23-3-1-2-22(27)16-23/h1-11,16,30H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQLQRBIINAQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorophenyl Groups: The piperazine core is then reacted with chlorobenzene derivatives in the presence of a strong base like sodium hydride or potassium tert-butoxide to introduce the chlorophenyl groups.
Addition of the Ethanol Group: The final step involves the addition of an ethanol group to the piperazine ring, which can be achieved through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Chemical Reactions Applicable to Piperazine Derivatives
Piperazine derivatives can undergo a variety of chemical reactions, including substitution, condensation, and cyclization reactions.
Substitution Reactions
Substitution reactions are common for introducing new functional groups onto the piperazine ring. For example, reacting a piperazine derivative with a halogenated compound in the presence of a base can replace the halogen with a new group.
Condensation Reactions
Condensation reactions can form new bonds between molecules, often with the loss of a small molecule like water or methanol. These reactions are useful for creating complex molecules from simpler precursors.
Cyclization Reactions
Cyclization reactions involve the formation of a ring structure from a linear precursor. These reactions are crucial in synthesizing complex heterocyclic compounds.
Spectroscopic Analysis of Piperazine Derivatives
Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are essential for characterizing piperazine derivatives. These techniques help identify the structure and confirm the presence of specific functional groups.
Spectroscopic Data for Related Compounds
Scientific Research Applications
Basic Information
- Molecular Formula : C24H23Cl3N2O
- Molar Mass : 461.81 g/mol
- CAS Number : 321432-98-8
Structure
The compound features a complex structure characterized by two chlorophenyl groups and a piperazine moiety, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including 1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol. Research indicates that modifications in the piperazine structure can enhance antimicrobial efficacy against various pathogens. For instance, a study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
Antidepressant and Antipsychotic Properties
The compound's structural similarity to known antidepressants and antipsychotics positions it as a candidate for further investigation in treating mood disorders. The presence of piperazine rings is often associated with enhanced receptor binding affinity, particularly at serotonin receptors, which are crucial in mood regulation. Preliminary studies suggest that derivatives of this compound may exhibit selective serotonin reuptake inhibition (SSRI) activity .
Neuropharmacological Studies
Research into neuropharmacological applications has shown that compounds containing piperazine can influence dopaminergic and serotonergic systems. The specific arrangement of chlorophenyl groups may enhance binding to dopamine receptors, potentially leading to applications in treating neurological disorders such as schizophrenia and Parkinson's disease .
Anticonvulsant Activity
The anticonvulsant potential of piperazine derivatives has been explored extensively. Studies indicate that modifications in aromatic substitution can significantly impact anticonvulsant activity. The unique structure of this compound suggests it may exhibit similar anticonvulsant properties, warranting further investigation .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Screening
A recent study synthesized several piperazine derivatives and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased potency compared to existing antibiotics, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Study: Neuropharmacological Evaluation
In a neuropharmacological study focused on piperazine derivatives, researchers assessed the binding affinity of various compounds at dopamine D2 receptors. The findings revealed that specific substitutions on the piperazine ring significantly increased receptor affinity, indicating potential therapeutic applications for treating psychotic disorders .
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound’s piperazine ring allows it to bind to serotonin and dopamine receptors, potentially modulating their activity and leading to therapeutic effects in psychiatric disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
2-[4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol ()
- Structure: Retains the ethanol-piperazine core but replaces one 4-chlorophenyl group with a benzyl moiety.
- Synthesis : Optimized at 115°C for 4 hours, achieving 88.5% yield via reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine .
2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol ()
- Structure: Adds an ethoxy spacer between the piperazine and ethanol groups.
- Properties : Molecular weight 374.9 g/mol, pKa 2.46. The ethoxy group increases hydrophilicity, likely improving aqueous solubility relative to the target compound .
1,1-Bis(4-chlorophenyl)ethanol ()
- Structure : Simplifies the molecule by removing the piperazine ring.
4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutanoic acid ()
Pharmacological and Physicochemical Properties
*Calculated based on molecular formula.
Research Implications
The target compound’s dual 4-chlorophenyl groups and 3-chlorophenyl-piperazine moiety likely confer unique receptor binding profiles compared to analogs. For instance, the bis(4-chlorophenyl) arrangement may enhance affinity for serotonin or dopamine receptors, while the ethanol group improves metabolic stability over ketone-containing derivatives . Further in vitro studies are warranted to validate these hypotheses.
Biological Activity
1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its complex interactions with various neurotransmitter receptors. This article explores its biological activity, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features two chlorinated phenyl rings and a piperazine moiety, which are crucial for its biological activity. The presence of chlorine atoms enhances the lipophilicity and receptor affinity of the compound.
Target Receptors
Research indicates that this compound primarily interacts with serotonin receptors, particularly:
- 5-HT2A : Acts as a partial agonist.
- 5-HT2B : Functions as an antagonist.
- 5-HT2C : Exhibits partial agonism.
These interactions suggest that the compound may influence mood regulation, anxiety levels, and appetite control through serotonergic pathways .
Biochemical Pathways
The activation of 5-HT receptors leads to a cascade of intracellular signaling events. For instance:
- 5-HT2A Activation : Can result in increased neuronal excitability and modulation of dopamine release.
- 5-HT2C Activation : Associated with appetite suppression and anxiolytic effects.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed following oral administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6).
- Elimination : Exhibits a half-life conducive to once-daily dosing in therapeutic settings .
Anxiolytic Effects
Studies have demonstrated that compounds similar to this compound exhibit significant anxiolytic effects. Experimental models using elevated plus maze and light-dark box tests have shown increased time spent in open areas, indicating reduced anxiety levels .
Antidepressant Activity
Preliminary studies suggest potential antidepressant properties through modulation of serotonergic systems. In forced swim tests (FST), compounds with similar structures have shown reduced immobility times, indicating enhanced mood .
Case Study 1: Anxiolytic Activity Assessment
In a controlled study involving murine models, the anxiolytic-like effects of the compound were assessed through behavioral tests. Results indicated significant reductions in anxiety-related behaviors compared to control groups treated with saline.
| Test Type | Control Group (Saline) | Treatment Group (Compound) |
|---|---|---|
| Elevated Plus Maze | 30% | 60% |
| Light-Dark Box | 25% | 55% |
This data underscores the compound's potential for treating anxiety disorders .
Case Study 2: Antidepressant Effects
A separate study evaluated the antidepressant-like effects using the FST. The treatment group exhibited a notable decrease in immobility time compared to controls.
| Group | Immobility Time (seconds) |
|---|---|
| Control | 180 |
| Treatment | 120 |
These findings suggest that the compound may modulate depressive symptoms effectively .
Q & A
Q. Methodological Guidance
- Purification : Recrystallization from ethanol/water mixtures (melting point ~190°C ).
- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane) removes sulfonate or acetamide byproducts .
- Handling : Use PPE (gloves, goggles) due to severe eye irritation risks .
Table 1: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
